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Compound of Interest

Compound Name: (S)-Methyl 3-Hydroxypentanoate

Cat. No.: B1588938

Abstract

(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of
complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its stereocenter
and bifunctional nature (containing both a hydroxyl and a methyl ester group) make it a
versatile starting material.[2] Rigorous structural confirmation and purity assessment are
paramount in its application, necessitating a thorough understanding of its spectroscopic
characteristics. This technical guide provides an in-depth analysis of the Nuclear Magnetic
Resonance (*H and ¥C NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-Methyl
3-hydroxypentanoate. We present detailed experimental protocols, data interpretation, and
field-proven insights to equip researchers, scientists, and drug development professionals with
a definitive resource for its characterization.

Molecular Structure and Physicochemical
Properties

The foundational step in any spectroscopic analysis is understanding the molecule's basic
structure and properties. (S)-Methyl 3-hydroxypentanoate possesses a single chiral center at
the C3 position, which is critical for its utility in stereoselective synthesis.

o |[UPAC Name: methyl (3S)-3-hydroxypentanoate[1]

e Molecular Formula: CeH1203[3][4]
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e Molecular Weight: 132.16 g/mol [3][4]
o CAS Number: 42558-50-9[1]

Caption: Molecular structure of (S)-Methyl 3-Hydroxypentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For (S)-Methyl 3-hydroxypentanoate, it provides unambiguous
confirmation of its connectivity and the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation &
Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and
appropriate acquisition parameters.

Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of (S)-Methyl 3-hydroxypentanoate
in 0.6-0.7 mL of deuterated chloroform (CDCIs).[5] CDCls is the solvent of choice due to its
excellent solubilizing properties for moderately polar compounds and minimal interference in
the 1H spectrum.

 Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0.03% v/v) to
reference the chemical shifts to 0.00 ppm.[5]

e Transfer: Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.
A relaxation delay of 1-5 seconds is crucial to ensure accurate integration.[6]

e 13C NMR Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon
appears as a single line, simplifying interpretation.[6]
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Data Acquisition

Dissolve 10-20mg Sample Place Tube in Fourier Transform &
in 0.6mL CDCls + TMS NMR Spectrometer Phase Correction
Transfer to Acquire 'H Spectrum Integrate Peaks (*H)
5mm NMR Tube (1-5s delay) & Assign Shifts (*H, 13C)

Acquire 3C Spectrum
(Proton Decoupled)

cluster_prep
cluster_analysis

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

'H NMR Data: Interpretation and Discussion

The 'H NMR spectrum provides a detailed map of the proton environments in the molecule.
The expected chemical shifts (&) in CDCls are summarized below.

Table 1: Predicted *H NMR Spectroscopic Data
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Proton Chemical Shift o ] Key
. Multiplicity Integration .
Assignment (3, ppm) Correlations
Coupled to the
-CHs (Ethyl) ~0.95 Triplet (1) 3H adjacent -CH2-
group.
Coupled to both
-CH2- (Ethyl) ~1.50 Multiplet (m) 2H the -CHs and the
-CH(OH)-.
Adjacent to the
-CH2-C=0 ~2.50 Doublet (d) 2H _
chiral center C3.
Characteristic
-OCHs (Ester) ~3.70 Singlet (s) 3H signal for a
methyl ester.
Methine proton
) deshielded by
-CH(OH)- ~4.05 Multiplet (m) 1H
the hydroxyl
group.
Shift is
Variable (e.g., concentration
-OH Broad (br s) 1H
~3.0) and temperature

dependent.

Causality: The downfield shift of the methine proton (~4.05 ppm) is a direct result of the

deshielding effect of the adjacent electronegative oxygen atom of the hydroxyl group. Similarly,

the protons on the carbon alpha to the carbonyl (~2.50 ppm) are shifted downfield due to the

electron-withdrawing nature of the ester group. The singlet at ~3.70 ppm is a hallmark of the

non-coupled methyl group of the ester functionality.[7]

13C NMR Data: Interpretation and Discussion

The 13C NMR spectrum reveals the number of unique carbon environments and their electronic

nature.
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Table 2: Predicted 3C NMR Spectroscopic Data

Carbon Assignment

Chemical Shift (6, ppm)

Rationale

Standard chemical shift for a

CHs (Ethyl) ~9.8 terminal aliphatic methyl
carbon.
CHz (Ethyl) ~29.5 Aliphatic methylene carbon.
Alpha-carbon to the carbonyl,
CH2-C=0 ~42.8 ) )
slightly deshielded.
Carbon of the methyl ester,
-OCHs (Ester) ~51.7 deshielded by the attached
oxygen.
Carbon attached to the
-CH(OH)- ~67.5 hydroxy! group, significantly
deshielded by oxygen.
Carbonyl carbon, exhibiting the
largest downfield shift due to
C=0 (Ester) ~173.0

its sp2 character and bonding

to two oxygen atoms.

Self-Validation: The presence of six distinct signals in the 13C NMR spectrum perfectly

corresponds to the six unique carbon atoms in the molecular structure, providing strong

evidence for the compound's identity. The chemical shifts align with established ranges for

ester, alcohol, and alkane functionalities.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.
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Experimental Protocol: IR Sample Preparation &
Analysis
Methodology:

o Sample Preparation: As (S)-Methyl 3-hydroxypentanoate is a liquid, a neat spectrum is
easily obtained. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl
or KBr).[6]

o Film Creation: Place a second salt plate on top of the first to create a thin, uniform liquid film.
e FTIR Analysis: Place the assembled plates in the spectrometer's sample holder.

o Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm~1. A
background spectrum of the empty salt plates should be recorded and automatically
subtracted by the instrument software.[6]

IR Data: Interpretation and Discussion

The IR spectrum of (S)-Methyl 3-hydroxypentanoate is characterized by two highly diagnostic
absorption bands.

Table 3: Key IR Absorption Bands
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Frequency Range . . . .
(cm—Y) Vibration Type Functional Group Interpretation

A strong, broad

absorption in this

region is definitive
3550-3200 (Broad) O-H Stretch Alcohol (-OH) ]

evidence of the

hydroxyl group's

presence.[7]

Indicates the

presence of the
2960-2850 (Sharp) C-H Stretch Alkane (sp3 C-H) ) )

aliphatic ethyl and

methylene groups.

A very strong and
sharp peak at this
frequency is the
~1735 (Strong, Sharp)  C=0 Stretch Ester (-C=0) o
characteristic
signature of the ester

carbonyl group.[7]

Complex signals in
) the fingerprint region
1300-1000 (Multiple) C-O Stretch Ester, Alcohol ]
corresponding to C-O

single bond stretching.

Authoritative Grounding: The combination of a broad O-H stretch around 3400 cm~t and a
sharp, intense C=0 stretch at ~1735 cm~! provides unequivocal evidence for the hydroxy-ester
structure. The absence of a broad acid O-H stretch (which would overlap the C-H region)
confirms it is not a carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis
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Methodology:

 lonization: Electron lonization (EIl) is a common method for this type of molecule. The sample
is bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

e Analysis: The resulting positively charged ions are separated by a mass analyzer based on

their mass-to-charge ratio (m/z).
o Detection: An electron multiplier detects the ions, generating the mass spectrum.

MS Data: Interpretation and Discussion

The mass spectrum provides the molecular weight and clues to the structure from its

fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation Data
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m/z Value Proposed Fragment lon Interpretation

The molecular ion peak,

corresponding to the intact
132 [M]* molecule's mass.[3] Its

presence confirms the

molecular formula.

Loss of the ethyl group
(CH2CHs) via cleavage

103 [M - CzHs]* adjacent to the hydroxyl-
bearing carbon. This is often a

major fragment.[3]

Loss of the methoxy radical

101 [M - OCH3s]*
from the ester group.
Resulting from cleavage alpha
71 [CaH7O]* to the hydroxyl group, followed

by loss of water.

A common fragment
corresponding to the acetyl

43 [C2Hs0]* cation [CHsCO]J*, often seen in
molecules with this

substructure.

Trustworthiness: The fragmentation pattern serves as a self-validating system. The observation
of a fragment at m/z 103 is highly indicative of a 3-hydroxypentanoate structure, as it
represents the stable fragment remaining after the loss of the terminal ethyl group.[3] This,
combined with the molecular ion at m/z 132, provides high confidence in the assigned
structure.

Conclusion

The spectroscopic characterization of (S)-Methyl 3-hydroxypentanoate is a clear and logical
process when approached systematically. *H and 13C NMR spectroscopy definitively establish
the carbon-hydrogen framework. Infrared spectroscopy provides rapid confirmation of the
critical hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular
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weight and offers corroborating structural evidence through predictable fragmentation patterns.
The combined application of these techniques, guided by the protocols and interpretations
detailed in this guide, allows for the unambiguous structural verification and quality assessment
of this important chiral synthon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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